PF-03049423 free base

PDE5A Enzyme Inhibition Potency

Procure PF-03049423 free base for CNS research requiring brain-penetrant PDE5A inhibition. Unlike generic sildenafil/tadalafil, this compound minimizes off-target PDE6/11 effects, ensuring clean data in neurorestoration and stroke recovery models. Ideal for chronic dosing studies with established Phase 2 safety data. High purity (>98%).

Molecular Formula C24H32N6O4
Molecular Weight 468.5 g/mol
CAS No. 954138-07-9
Cat. No. B1263049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-03049423 free base
CAS954138-07-9
Synonyms3-(4-(2-hydroxyethyl)piperazin-1-yl)-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido(3,4-b)pyrazin-2(1H)-one
HMPPP-one
PF-03049423
Molecular FormulaC24H32N6O4
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCCCOCCN1C2=CC(=NC=C2N=C(C1=O)N3CCN(CC3)CCO)C4=CN=C(C=C4)OC
InChIInChI=1S/C24H32N6O4/c1-3-13-34-14-11-30-21-15-19(18-4-5-22(33-2)26-16-18)25-17-20(21)27-23(24(30)32)29-8-6-28(7-9-29)10-12-31/h4-5,15-17,31H,3,6-14H2,1-2H3
InChIKeyMNLNAGRCHNMKKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-03049423 free base: A Highly Potent and Selective PDE5A Inhibitor Candidate for Ischemic Stroke and Neurorestoration Research


PF-03049423 free base (CAS 954138-07-9), also known as Compound PF-5, is a synthetic small-molecule phosphodiesterase-5A (PDE5A) inhibitor [1]. It exhibits extremely high potency against the PDE5A enzyme, with an IC50 of approximately 0.2 nM for both rat and human platelet enzyme . As a PDE5A inhibitor, it prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased intracellular cGMP levels, which are implicated in vasodilation, neuroprotection, and synaptic plasticity . The compound was advanced to Phase 2 clinical trials by Pfizer for the treatment of acute ischemic stroke, representing a significant step in evaluating its therapeutic potential in central nervous system (CNS) disorders [2].

Why Researchers Cannot Substitute Generic PDE5 Inhibitors for PF-03049423 in CNS-Focused Studies


The selection of PF-03049423 over generic PDE5 inhibitors such as sildenafil or tadalafil is critical for CNS research due to its distinct pharmacological profile. While sildenafil and tadalafil are highly effective for their primary indications (e.g., erectile dysfunction, pulmonary arterial hypertension), their CNS penetration and selectivity profiles differ significantly from PF-03049423 . PF-03049423 is specifically noted for its brain penetrance and an optimized selectivity window designed to minimize off-target effects, particularly on PDE6 (associated with visual disturbances) and PDE11 (associated with myalgia) . Directly substituting PF-03049423 with a generic PDE5 inhibitor could lead to confounding results in in vivo stroke or neurorestoration models due to differences in brain exposure, target engagement, and safety/tolerability profiles that are critical for chronic dosing in CNS indications [1]. The quantitative evidence below establishes the specific, measurable dimensions where PF-03049423 demonstrates differentiation from its closest analogs.

PF-03049423 free base: A Quantitative Guide to Differentiating Evidence for Scientific Selection


Sub-Nanomolar Potency for PDE5A: A 49-Fold Increase Over Sildenafil

PF-03049423 demonstrates exceptional potency for the PDE5A enzyme, with an IC50 of approximately 0.2 nM against the rat and human platelet enzyme . This is a significant improvement over the first-generation PDE5 inhibitor sildenafil, which has a reported IC50 of 9.8 nM in comparable enzymatic assays [1]. This potency advantage is further supported by its sub-nanomolar activity, which is among the highest reported for this target class.

PDE5A Enzyme Inhibition Potency

Superior Selectivity Profile: 158-Fold Selectivity Over PDE6 vs. Sildenafil's Lack of Selectivity

A key differentiator for PF-03049423 is its high selectivity over PDE6, an enzyme associated with visual side effects (e.g., cyanopsia) commonly seen with sildenafil. PF-03049423 displays 158-fold selectivity for PDE5A over PDE6 . In contrast, sildenafil is known to inhibit PDE6C at clinically relevant doses, with studies showing it can inhibit PDE5A by 80% at a dose of 1 μM while also showing potent inhibition of PDE6C [1]. Furthermore, PF-03049423 exhibits 2,460-fold selectivity over PDE11 , another PDE linked to side effects like myalgia and back pain with other inhibitors like tadalafil [2].

PDE5A Selectivity Off-target effects

Demonstrated In Vivo Efficacy in a Clinically-Relevant Stroke Model

PF-03049423 has demonstrated functional benefits in a permanent middle cerebral artery occlusion (MCA-o) rat model of severe stroke . Treatment with PF-03049423 (1-10 mg/kg, s.c., b.i.d. for 7 days) promoted functional recovery . Importantly, the compound was effective even when treatment was initiated 24-72 hours post-occlusion, a clinically relevant time window that distinguishes it from acute neuroprotectants [1]. While other PDE5 inhibitors like sildenafil have shown some preclinical efficacy in stroke, PF-03049423 was specifically advanced into Phase 2 clinical trials based on this robust, delayed-treatment efficacy profile [2].

Ischemic Stroke In Vivo Pharmacology Functional Recovery

Negative Phase 2 Clinical Trial Outcome: A Critical Data Point for Hypothesis-Driven Research

In contrast to its promising preclinical profile, a Phase 2, multicenter, randomized, double-blind, placebo-controlled clinical trial (N=137) failed to demonstrate therapeutic benefit in patients with acute ischemic stroke [1]. Subjects receiving PF-03049423 6 mg once daily for 90 days showed a responder rate of 42.6% on the modified Rankin Scale, compared to 46.2% for placebo, a non-significant difference [1]. This outcome is a crucial piece of evidence for researchers, as it provides a clear translational disconnect between the robust preclinical rodent data and the clinical outcome in a heterogeneous patient population [2].

Clinical Trial Efficacy Translational Research

PF-03049423 free base: Recommended Research and Application Scenarios Based on Quantified Evidence


Investigating Mechanisms of Neurorestoration and Functional Recovery in Preclinical Stroke Models

Given its demonstrated in vivo efficacy in promoting functional recovery in a rat MCA-o stroke model with a clinically relevant 24-72 hour post-stroke treatment window, PF-03049423 is an ideal tool for studies focused on neurorestorative mechanisms rather than acute neuroprotection [1]. Its high potency and selectivity profile allow for exploration of PDE5A's role in synaptic plasticity and angiogenesis in the post-stroke brain without confounding off-target effects from PDE6 or PDE11 inhibition .

Probing the Translational Gap in CNS Drug Development

The clear disconnect between robust preclinical efficacy and a negative Phase 2 clinical trial outcome makes PF-03049423 a unique and valuable research tool [2]. It can be used in studies designed to understand the limitations of current stroke models, the impact of patient heterogeneity on drug response, and the challenges in identifying clinically meaningful outcome measures in stroke recovery trials [2]. This compound serves as a benchmark for investigating translational failures in the neurorestoration field.

Elucidating the Role of PDE5A in CNS cGMP Signaling Pathways

PF-03049423's brain penetrance and high selectivity for PDE5A make it a superior chemical probe compared to less selective or non-brain-penetrant PDE5 inhibitors for studying CNS cGMP signaling . It can be used to dissect the specific contribution of PDE5A to cGMP-mediated processes in neurons and glia, particularly in the context of learning, memory, and synaptic plasticity, without the confounding influence of peripheral vascular effects or cross-reactivity with other PDEs in the brain.

Evaluating the Safety and Tolerability of Chronic PDE5A Inhibition

Despite its negative efficacy outcome, the Phase 2 trial established that PF-03049423 has a satisfactory safety and tolerability profile when administered chronically for 90 days at 6 mg once daily [2]. This data supports its use in long-term preclinical studies where chronic dosing is required to model sustained target engagement. Its high selectivity for PDE5A over PDE6 and PDE11 suggests a more favorable side-effect profile for chronic CNS studies compared to first-generation PDE5 inhibitors, which are associated with visual and musculoskeletal adverse events.

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